molecular formula C12H10O5 B15234912 Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate

Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate

Katalognummer: B15234912
Molekulargewicht: 234.20 g/mol
InChI-Schlüssel: GAPQDKQICVMUOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate is a chemical compound belonging to the chromene family. Chromenes are oxygen-containing heterocyclic compounds with a benzoannelated γ-pyrone ring. This compound is known for its diverse pharmacological properties and is widely used in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes with malononitrile or cyanoacetates and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various substituted chromene derivatives, which have enhanced pharmacological properties and are used in different scientific research applications.

Wissenschaftliche Forschungsanwendungen

Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with multiple biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate is unique due to its methoxy substitution, which enhances its pharmacological properties and makes it a valuable compound for scientific research. Its ability to undergo various chemical reactions and its wide range of applications further highlight its significance in the field of chemistry and biology.

Eigenschaften

Molekularformel

C12H10O5

Molekulargewicht

234.20 g/mol

IUPAC-Name

methyl 6-methoxy-4-oxochromene-3-carboxylate

InChI

InChI=1S/C12H10O5/c1-15-7-3-4-10-8(5-7)11(13)9(6-17-10)12(14)16-2/h3-6H,1-2H3

InChI-Schlüssel

GAPQDKQICVMUOC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)OC=C(C2=O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.